molecular formula C10H11ClN2O4S B14604168 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid CAS No. 60376-72-9

4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid

Cat. No.: B14604168
CAS No.: 60376-72-9
M. Wt: 290.72 g/mol
InChI Key: UNBFTTUFKXTLKP-UHFFFAOYSA-N
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Description

4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid is an organic compound with the molecular formula C9H10ClNO4S It is known for its unique chemical structure, which includes a chloro group, a dimethylamino group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chloro groupThe final step involves the addition of the dimethylamino group using dimethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

60376-72-9

Molecular Formula

C10H11ClN2O4S

Molecular Weight

290.72 g/mol

IUPAC Name

4-chloro-3-(dimethylaminomethylideneamino)sulfonylbenzoic acid

InChI

InChI=1S/C10H11ClN2O4S/c1-13(2)6-12-18(16,17)9-5-7(10(14)15)3-4-8(9)11/h3-6H,1-2H3,(H,14,15)

InChI Key

UNBFTTUFKXTLKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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